N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide
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Overview
Description
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide is a complex organic compound that features a thiophene ring, a cyclopentyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a Grignard reaction, where ethylene oxide reacts with a thiophene derivative.
Cyclopentyl Group Attachment: The cyclopentyl group can be attached through a Friedel-Crafts alkylation reaction.
Benzamide Formation: The final step involves the formation of the benzamide moiety through the reaction of the intermediate with benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzamide moiety can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: The major product would be the corresponding ketone.
Reduction: The major product would be the corresponding amine.
Substitution: The major products would depend on the substituents introduced to the thiophene ring.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of thiophene-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring could play a crucial role in binding to the target site, while the benzamide moiety could enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)formamide: Similar structure but with a formamide group instead of a benzamide group.
Uniqueness
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide is unique due to the combination of its structural features, which include a thiophene ring, a cyclopentyl group, and a benzamide moiety. This combination imparts specific chemical and physical properties that can be leveraged in various applications, making it distinct from other similar compounds.
Biological Activity
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H21N3O2S2
- Molecular Weight : 351.5 g/mol
- CAS Number : 2034598-38-2
- Structure : The compound features a thiophene ring, a cyclopentyl group, and a benzamide moiety, which contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its cytotoxic effects against various cancer cell lines. The following sections summarize key findings from the literature.
Cytotoxicity
-
Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- SUIT-2 (pancreatic cancer)
- HT-29 (colorectal cancer)
-
Methodology :
- Cytotoxicity was assessed using the MTT assay, which measures cell viability based on metabolic activity.
-
Findings :
- The compound exhibited significant cytotoxic effects against MDA-MB-231 cells, outperforming positive control cisplatin in certain concentrations.
- It demonstrated moderate activity against SUIT-2 and HT-29 cell lines, indicating selective cytotoxicity that may be useful in targeted cancer therapies .
The precise mechanisms by which this compound exerts its effects are still being elucidated. Preliminary studies suggest:
- Apoptosis Induction : Morphological changes consistent with apoptosis were observed in treated cells, indicating that the compound may trigger programmed cell death pathways .
- Cell Cycle Arrest : Some derivatives showed an increase in sub-G1 phase cells, suggesting interference with the cell cycle progression .
Case Studies and Research Findings
Several studies have explored the biological activity of benzamide derivatives similar to this compound:
-
Neuroleptic Activity :
- A study on related benzamides demonstrated their potential as neuroleptics with significant inhibitory effects on
Properties
IUPAC Name |
N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-14(21)16-9-10-17(23-16)19(11-5-6-12-19)13-20-18(22)15-7-3-2-4-8-15/h2-4,7-10,14,21H,5-6,11-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPJELODLIOCGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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